molecular formula C22H26ClNO3S B12133538 N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12133538
M. Wt: 420.0 g/mol
InChI Key: FRAHQIJIQRACFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a 4-tert-butylbenzyl group, a 4-chloro group, and a 1,1-dioxidotetrahydrothiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-tert-butylbenzyl chloride, 4-chlorobenzoyl chloride, and tetrahydrothiophene-1,1-dioxide. The reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide
  • 4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Uniqueness

N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro group and the 1,1-dioxidotetrahydrothiophen-3-yl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C22H26ClNO3S

Molecular Weight

420.0 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C22H26ClNO3S/c1-22(2,3)18-8-4-16(5-9-18)14-24(20-12-13-28(26,27)15-20)21(25)17-6-10-19(23)11-7-17/h4-11,20H,12-15H2,1-3H3

InChI Key

FRAHQIJIQRACFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.